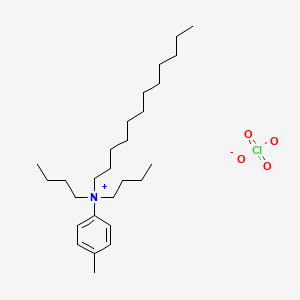
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a perchlorate anion and a cationic nitrogen atom bonded to butyl, dodecyl, and 4-methylanilinium groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate typically involves the quaternization of N,N-dibutyl-4-methylaniline with dodecyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions generally include:
Temperature: The reaction is carried out at elevated temperatures to facilitate the quaternization process.
Solvent: Common solvents used include polar aprotic solvents such as acetonitrile or dimethylformamide.
Catalyst: A catalyst such as potassium carbonate may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate has several scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be employed in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of surfactants and detergents, providing improved cleaning and emulsifying properties.
作用机制
The mechanism of action of N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This can lead to increased permeability and potential cell lysis. The perchlorate anion may also play a role in the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
N-Dodecyl-N,N-dimethylammonio)butyrate: Another quaternary ammonium salt with similar amphiphilic properties.
N-Dodecyl-4-methylbenzenesulfonamide: A compound with a similar alkyl chain length and aromatic ring structure.
Uniqueness
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate is unique due to its specific combination of butyl, dodecyl, and 4-methylanilinium groups, which confer distinct physicochemical properties
属性
CAS 编号 |
143785-61-9 |
|---|---|
分子式 |
C27H50ClNO4 |
分子量 |
488.1 g/mol |
IUPAC 名称 |
dibutyl-dodecyl-(4-methylphenyl)azanium;perchlorate |
InChI |
InChI=1S/C27H50N.ClHO4/c1-5-8-11-12-13-14-15-16-17-18-25-28(23-9-6-2,24-10-7-3)27-21-19-26(4)20-22-27;2-1(3,4)5/h19-22H,5-18,23-25H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
HKNWJIPBIMAMMS-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCC[N+](CCCC)(CCCC)C1=CC=C(C=C1)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
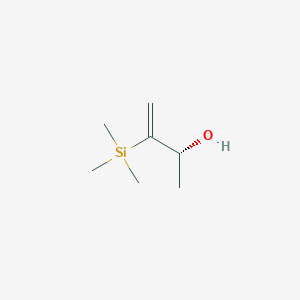
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
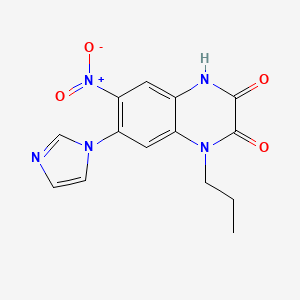
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)

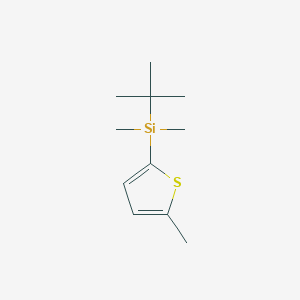
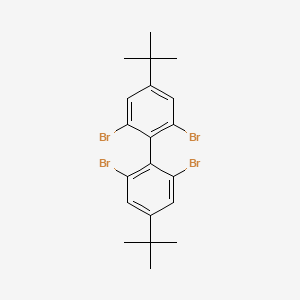
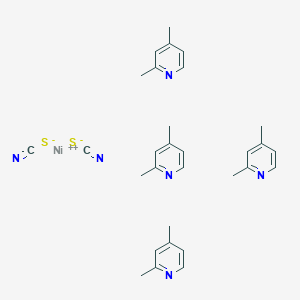
![1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B12554718.png)
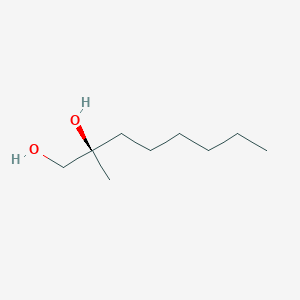
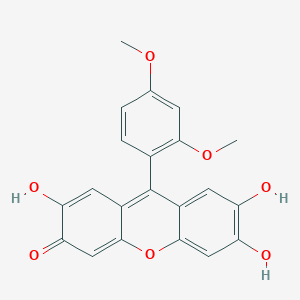
![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
